molecular formula C11H15NO2S B14543898 N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide CAS No. 61981-05-3

N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide

Cat. No.: B14543898
CAS No.: 61981-05-3
M. Wt: 225.31 g/mol
InChI Key: VCDZZXKWHSIOTA-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a prop-2-ene-1 chain and a 4-ethylphenyl group. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .

Properties

CAS No.

61981-05-3

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

N-(4-ethylphenyl)prop-2-ene-1-sulfonamide

InChI

InChI=1S/C11H15NO2S/c1-3-9-15(13,14)12-11-7-5-10(4-2)6-8-11/h3,5-8,12H,1,4,9H2,2H3

InChI Key

VCDZZXKWHSIOTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide typically involves the reaction of 4-ethylphenylamine with prop-2-ene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The general reaction scheme is as follows:

    Starting Materials: 4-ethylphenylamine and prop-2-ene-1-sulfonyl chloride.

    Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine or pyridine, and the solvent used is typically anhydrous dichloromethane.

    Procedure: The 4-ethylphenylamine is added to a solution of prop-2-ene-1-sulfonyl chloride in dichloromethane, followed by the addition of the base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its sulfonamide moiety, which is known for its pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethylphenyl)prop-2-ene-1-sulfonamide is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the prop-2-ene-1 chain. These structural elements can influence its reactivity and biological activity, making it distinct from other sulfonamides .

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